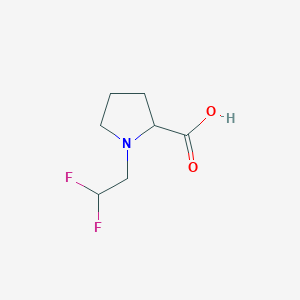
1-(2,2-二氟乙基)脯氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)proline is a synthetic compound with the molecular formula C7H11F2NO2 and a molecular weight of 179.16 g/mol . It is a derivative of proline, an amino acid, where the ethyl group is substituted with two fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
科学研究应用
1-(2,2-Difluoroethyl)proline has a wide range of applications in scientific research, including:
作用机制
Target of Action
The compound is known to be a lipophilic hydrogen bond donor in medicinal chemistry , suggesting it may interact with a variety of biological targets.
Mode of Action
The compound is known to undergo electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation allows access to a wide range of 2,2-difluoroethylated nucleophiles, including the drugs Captopril, Normorphine, and Mefloquine .
Biochemical Pathways
Proline metabolism, which may be related to this compound, is known to influence cell death and survival in microorganisms, plants, and animals . Proline catabolism generates H2O2 as a by-product, thereby activating antioxidant signaling pathways .
Pharmacokinetics
The incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity . Furthermore, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .
Result of Action
The compound’s ability to undergo electrophilic 2,2-difluoroethylation suggests it may influence a variety of biological processes .
Action Environment
The stability of the difluoroethyl group suggests it may be resistant to various environmental conditions .
生化分析
Biochemical Properties
It is known that the compound is involved in the metabolism of proline, a stress substrate . The enzymes utilizing proline respond to stress signaling, and the metabolism of proline serves special stress functions
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to fully understand these effects.
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
1-(2,2-Difluoroethyl)proline is believed to be involved in the metabolic pathways of proline This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Difluoroethyl)proline can be synthesized through several methods, including:
Radical Chemistry: Minisci-type radical chemistry can be employed to achieve difluoromethylation at specific sites on the proline molecule.
Industrial Production Methods: Industrial production of 1-(2,2-Difluoroethyl)proline typically involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
化学反应分析
Types of Reactions: 1-(2,2-Difluoroethyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized proline derivatives .
相似化合物的比较
- 1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid
- L-Proline, 1-(2,2-difluoroethyl)-
Comparison: 1-(2,2-Difluoroethyl)proline is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to other proline derivatives. This makes it particularly valuable in applications requiring enhanced stability, reactivity, or specific biological activity .
属性
IUPAC Name |
1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-6(9)4-10-3-1-2-5(10)7(11)12/h5-6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIFVURVOWEOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2430431.png)
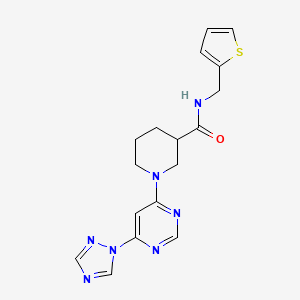


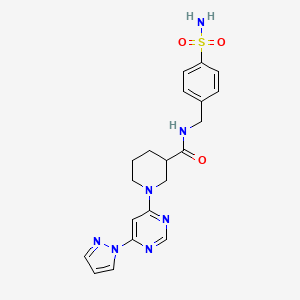
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430443.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)
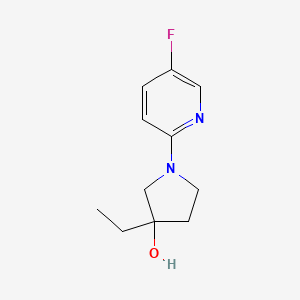
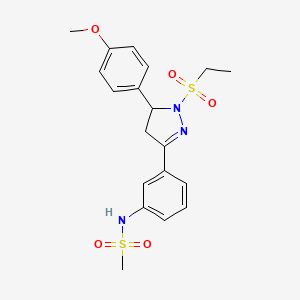
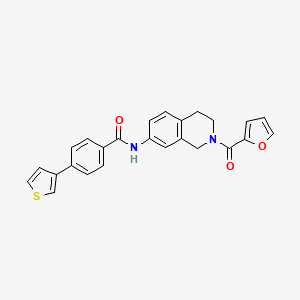
![4-amino-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2430448.png)
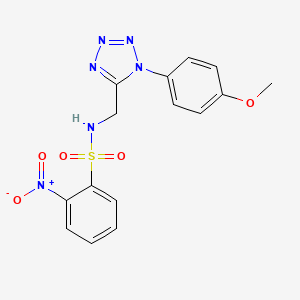
![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)
![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)
